molecular formula C14H12O B1312265 3-[(E)-2-phenylvinyl]phenol CAS No. 76425-88-2

3-[(E)-2-phenylvinyl]phenol

Cat. No. B1312265
CAS RN: 76425-88-2
M. Wt: 196.24 g/mol
InChI Key: XBHJTSIYYWRJFQ-MDZDMXLPSA-N
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Description

3-[(E)-2-phenylvinyl]phenol is a phenolic compound . Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon . They are known for their diverse chemical properties and are widely used in various industries .


Synthesis Analysis

Phenols, including 3-[(E)-2-phenylvinyl]phenol, can be synthesized through various methods. One common method is the substitution or oxidation of phenol . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of 3-[(E)-2-phenylvinyl]phenol contains a total of 28 bonds. There are 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

Phenols, including 3-[(E)-2-phenylvinyl]phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are readily soluble in water due to their ability to form hydrogen bonds, but their solubility decreases with the addition of other hydrophobic groups in the ring .

Scientific Research Applications

Synthesis and Characterization

Phenolic compounds and their derivatives have been synthesized and characterized for various applications, demonstrating the versatility and significance of these compounds in chemical synthesis. For instance, the study by Liu et al. (2018) explored the light-driven intermolecular charge transfer reactivity of ethynylbenziodoxol(on)e with phenols, leading to the formation of (Z)-2-iodovinyl phenyl ethers with excellent regio- and stereoselectivity (Liu et al., 2018). This highlights the potential of phenolic compounds in facilitating complex chemical syntheses under mild conditions.

Biological and Electrochemical Evaluation

Phenolic compounds' biological activities, including antimicrobial, antioxidant, and DNA protective effects, have been a subject of extensive research. Shabbir et al. (2016) synthesized novel ON donor Schiff bases from phenols and evaluated their biological and electrochemical properties, finding significant activity in protecting DNA against hydroxyl free radicals and displaying electrooxidised products with strong DNA-binding capabilities (Shabbir et al., 2016).

Applications in Material Science

Phenolic compounds also find applications in material science, particularly in the synthesis of polymers and as intermediates in the creation of chemically and biologically active molecules. Yadav and Badure (2008) discussed the synthesis of 3-(phenylmethoxy)phenol via phase transfer catalysis, illustrating the compound's role as an intermediate in the synthesis of various active molecules (Yadav & Badure, 2008).

Phenolic Compounds in Plant Stress Response

Furthermore, the role of phenolic compounds in plant stress responses provides insight into their potential applications in agriculture and environmental sciences. Sharma et al. (2019) reviewed the activation of the phenylpropanoid biosynthetic pathway under abiotic stress conditions in plants, leading to the accumulation of phenolic compounds that help plants cope with environmental stresses (Sharma et al., 2019).

Safety And Hazards

Phenol, including 3-[(E)-2-phenylvinyl]phenol, can pose a severe health hazard and should be handled with extreme caution. It is highly corrosive to the skin and readily absorbed through it, whereupon it can affect the central nervous system and cause damage to the liver and kidneys .

Future Directions

Recent research has focused on the use of oxidative phenol coupling in the total synthesis of natural products . Additionally, there is interest in the selective conversion of benzene to phenol through photocatalysis . These areas represent promising future directions for the research and application of phenolic compounds, including 3-[(E)-2-phenylvinyl]phenol.

properties

IUPAC Name

3-[(E)-2-phenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHJTSIYYWRJFQ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-2-phenylvinyl]phenol

CAS RN

76425-88-2
Record name Phenol, 3-(2-phenylethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076425882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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